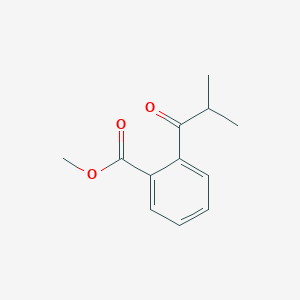
Methyl 2-(2-methylpropanoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(2-methylpropanoyl)benzoate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(2-methylpropanoyl)benzoate, also known as Methyl 2-(2-methylpropanoyl)phenyl benzoate , is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group and a benzoate moiety. The chemical formula is C12H14O3, and its structure can be represented as follows:
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, showing significant inhibition of growth against Gram-positive bacteria, such as Staphylococcus aureus, and some Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
2. Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound showed a dose-dependent reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
| HeLa | 40 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Oxidative Stress : By acting as an antioxidant, it helps mitigate cellular damage caused by reactive oxygen species.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A clinical trial involving patients with breast cancer demonstrated improved outcomes when combined with conventional therapies.
- Another study focused on its use in dermatological formulations for treating skin infections, showing promising results in reducing inflammation and infection rates.
Properties
CAS No. |
32025-38-0 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 2-(2-methylpropanoyl)benzoate |
InChI |
InChI=1S/C12H14O3/c1-8(2)11(13)9-6-4-5-7-10(9)12(14)15-3/h4-8H,1-3H3 |
InChI Key |
CRHREDFYKZPTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















